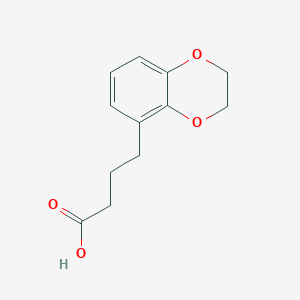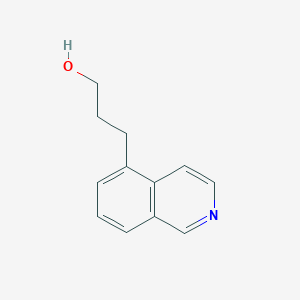
3-(Isoquinolin-5-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Isoquinolin-5-yl)propan-1-ol is an organic compound with the molecular formula C12H13NO It features an isoquinoline ring attached to a propanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isoquinolin-5-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of isoquinoline with a suitable propanol derivative under controlled conditions. For instance, the reaction of isoquinoline with 3-chloropropanol in the presence of a base can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Isoquinolin-5-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The isoquinoline ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Isoquinolin-5-yl-propanoic acid.
Reduction: Isoquinolin-5-yl-propan-1-amine.
Substitution: 3-(Isoquinolin-5-yl)propyl chloride.
Applications De Recherche Scientifique
3-(Isoquinolin-5-yl)propan-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Isoquinolin-5-yl)propan-1-ol involves its interaction with specific molecular targets. The isoquinoline ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyl group allows for hydrogen bonding, which can enhance its binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
- 3-(Isoquinolin-5-yl)propanoic acid
- 3-(Isoquinolin-5-yl)propylamine
- 3-(Isoquinolin-5-yl)propyl chloride
Comparison: 3-(Isoquinolin-5-yl)propan-1-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, it offers different possibilities for chemical modifications and interactions with biological targets .
Propriétés
Formule moléculaire |
C12H13NO |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
3-isoquinolin-5-ylpropan-1-ol |
InChI |
InChI=1S/C12H13NO/c14-8-2-5-10-3-1-4-11-9-13-7-6-12(10)11/h1,3-4,6-7,9,14H,2,5,8H2 |
Clé InChI |
MVSOKLNVDOQUPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2)C(=C1)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


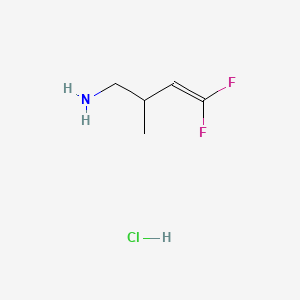
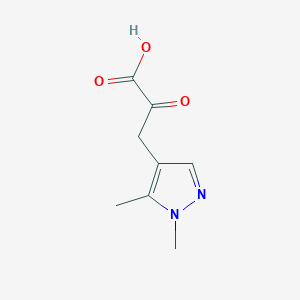
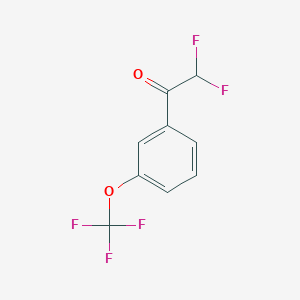
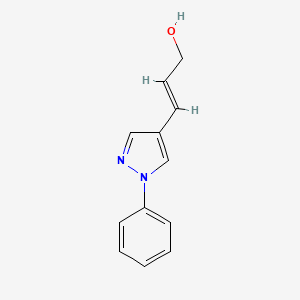
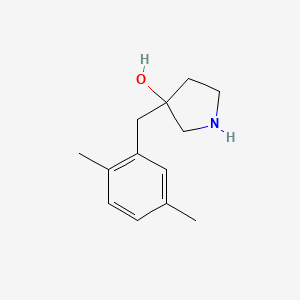
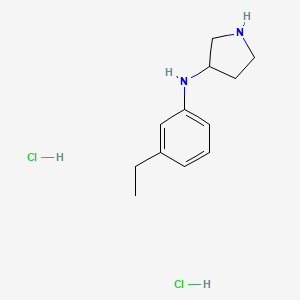
![2-Amino-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13603633.png)
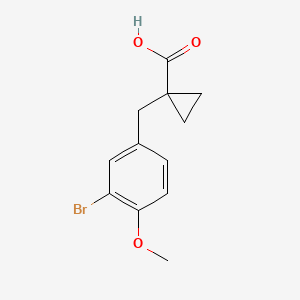
![2-chloro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B13603652.png)
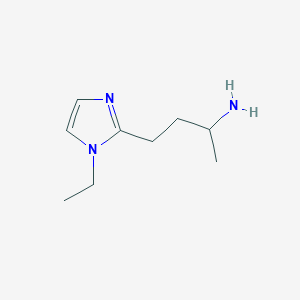
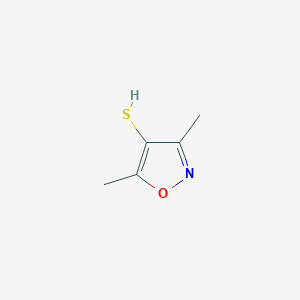
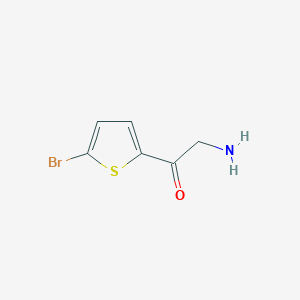
![2-[7-(2-Methoxyethyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride](/img/structure/B13603668.png)
